
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an aminomethyl group, a chlorine atom, and a dihydroindenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2,3-dihydro-1H-inden-1-one to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the chlorine atom or to convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce a new amine derivative with potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aminomethyl-substituted indenones and chlorinated indenones. Examples are:
- 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-2-one
- 3-(Aminomethyl)-4-bromo-2,3-dihydro-1H-inden-1-one
Uniqueness
What sets 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aminomethyl and chlorine groups provides unique opportunities for chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H10ClNO |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-2-7-9(13)4-6(5-12)10(7)8/h1-3,6H,4-5,12H2 |
InChI-Schlüssel |
DVJLGAMXCSEOFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C1=O)C=CC=C2Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



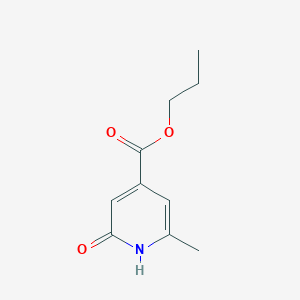


![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
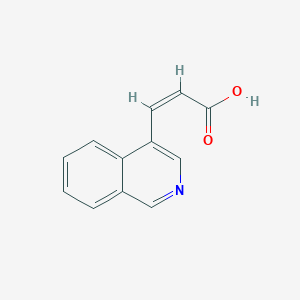
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
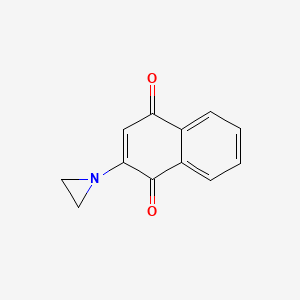
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)
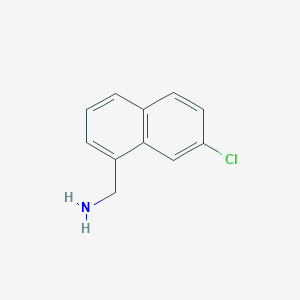
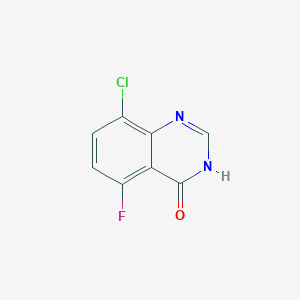

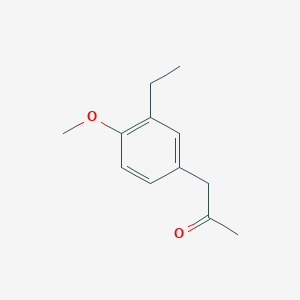
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
